5-(Cyclohexylmethyl)-2-(dimethylamino)phenol
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Overview
Description
5-(Cyclohexylmethyl)-2-(dimethylamino)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a cyclohexylmethyl group and a dimethylamino group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohexylmethyl)-2-(dimethylamino)phenol typically involves the alkylation of 2-(dimethylamino)phenol with cyclohexylmethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclohexylmethyl)-2-(dimethylamino)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexylmethyl derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Cyclohexylmethyl derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
5-(Cyclohexylmethyl)-2-(dimethylamino)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Cyclohexylmethyl)-2-(dimethylamino)phenol involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the phenol group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)phenol: Similar structure but lacks the cyclohexylmethyl group.
2-(Dimethylamino)phenol: Similar structure but lacks the cyclohexylmethyl group.
Cyclohexylmethylphenol: Similar structure but lacks the dimethylamino group.
Uniqueness
5-(Cyclohexylmethyl)-2-(dimethylamino)phenol is unique due to the presence of both the cyclohexylmethyl and dimethylamino groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H23NO |
---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
5-(cyclohexylmethyl)-2-(dimethylamino)phenol |
InChI |
InChI=1S/C15H23NO/c1-16(2)14-9-8-13(11-15(14)17)10-12-6-4-3-5-7-12/h8-9,11-12,17H,3-7,10H2,1-2H3 |
InChI Key |
XSIWTGZTSINPIP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)CC2CCCCC2)O |
Origin of Product |
United States |
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